Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol
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Overview
Description
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is an organic compound with a complex structure that includes both an acetic acid moiety and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3-dimethyl-5-phenyloxolane structure. One common method is the esterification reaction, where acetic acid reacts with an alcohol derivative of the oxolane compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol involves its interaction with specific molecular targets. The oxolane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid,3,5-dimethyl-phenyl ester
- Benzoic acid derivatives
- Other substituted oxolanes
Uniqueness
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is unique due to its specific structural features, such as the combination of an acetic acid moiety with a substituted oxolane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
718627-96-4 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol |
InChI |
InChI=1S/C12H16O2.C2H4O2/c1-12(2)8-10(14-11(12)13)9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11,13H,8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
OMNFRYXLCLQYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CC(OC1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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